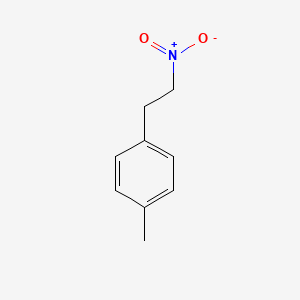

1-Methyl-4-(2-nitroethyl)benzene

Description

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-methyl-4-(2-nitroethyl)benzene |

InChI |

InChI=1S/C9H11NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3 |

InChI Key |

MRJCDKWMQVBDHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

Analytical Differentiation

- GC-MS : p-Cymene and its isomers (e.g., 1-methyl-4-(1-methylethyl)-benzene) are identified in food matrices (honey, meat) via distinct fragmentation patterns (e.g., m/z 119 for p-cymene) .

- NMR : Nitroethyl protons (δH ~4.6 ppm) and methyl groups (δH ~2.4 ppm) distinguish this compound from methoxy-substituted analogues (δH ~3.8 ppm for -OCH₃) .

Preparation Methods

Henry Reaction for Nitroalkene Formation

The Henry reaction, a nitro-aldol condensation between aldehydes and nitromethane, serves as a foundational step for synthesizing β-nitrostyrene derivatives. Adapted from protocols for aryl-2-nitrovinyl compounds, this method begins with p-methylbenzaldehyde reacting with nitromethane under basic conditions. In a representative procedure, equimolar quantities of nitromethane (0.1 mol) and p-methylbenzaldehyde (0.1 mol) are dissolved in methanol and cooled to <15°C. A chilled sodium hydroxide solution (0.2 M, 10 mL) is added dropwise to initiate condensation, yielding p-methyl-β-nitrostyrene as a precipitated intermediate. The crude product is isolated via acidification with HCl, filtration, and recrystallization from ethanol.

Key advantages of this approach include operational simplicity and high regioselectivity, as the para-methyl group directs nitroalkene formation exclusively at the β-position. However, yields are moderate (40–60%) due to competing side reactions, such as over-nitration or dimerization.

Reduction of Nitroalkene to Nitroethyl

The subsequent reduction of p-methyl-β-nitrostyrene to 1-methyl-4-(2-nitroethyl)benzene is achieved using sodium borohydride (NaBH₄) in acidic media. A mixture of the nitrostyrene (15 mmol) and NaBH₄ (30 mmol) in tetrahydrofuran (THF) is stirred at room temperature for 36 hours, followed by aqueous workup and extraction with ethyl acetate. The organic layer is dried, concentrated, and purified via silica gel chromatography to afford the target compound as a clear oil.

Notably, this reduction step proceeds via a Michael addition mechanism, where borohydride selectively attacks the α,β-unsaturated nitro group. The reaction achieves 40–50% overall yield from aldehyde, with minor byproducts arising from incomplete reduction or over-reduction to the corresponding amine.

Microwave-Assisted Dehydroxylation of 2-Nitroalcohols

Synthesis of 2-Nitroalcohol Intermediate

An alternative route involves synthesizing 4-methyl-α-(nitromethyl)benzyl alcohol , a 2-nitroalcohol precursor, through nitroaldol addition. Adapted from Chandrasekhar and Shrinidhi’s work, p-methylbenzaldehyde reacts with nitromethane in aqueous NaOH at 0–5°C. The reaction mixture is stirred for 24 hours, after which the nitroalcohol precipitates and is recrystallized from dichloromethane/hexane. This step achieves 65–75% yield, contingent on precise temperature control to minimize hydrolysis.

Microwave-Assisted Dehydroxylation

The critical dehydroxylation step employs tri-n-butyltin hydride (Bu₃SnH) under microwave irradiation. A heterogeneous mixture of the nitroalcohol (1.2 mmol), Bu₃SnH (1.3 mmol), and water (2 mL) is irradiated at 80°C and 300 W for 5–20 minutes. Post-reaction extraction with ether and silica gel chromatography yields this compound with 78% efficiency.

Microwave irradiation enhances reaction kinetics by promoting rapid heating and minimizing side reactions, making this method superior in terms of both yield and time economy. The aqueous medium aligns with green chemistry principles, reducing reliance on volatile organic solvents.

Alternative Synthetic Routes

Nucleophilic Substitution Reactions

Direct nitroethylation of p-xylene derivatives via electrophilic aromatic substitution is challenging due to the deactivating nature of nitro groups. However, Friedel-Crafts alkylation using 2-nitroethyl chloride in the presence of Lewis acids (e.g., AlCl₃) could theoretically install the nitroethyl moiety. This method remains speculative, as no experimental data for this specific compound exist in the reviewed literature.

Comparative Analysis of Methods

The microwave-assisted method outperforms others in yield and efficiency but demands access to microwave reactors. Conversely, the nitroalkene route is more accessible for standard laboratories despite lower yields.

Q & A

Basic Research Question

- NMR Analysis :

- HRESIMS : Observed m/z 188.0685 (calculated 188.0687 for C₉H₁₁NO₂Na) confirms the molecular formula .

What are the stability profiles of this compound under varying pH and storage conditions?

Basic Research Question

- Aqueous Stability : Stable in pH 5–9 aqueous solutions, but degrades in strongly acidic (pH <3) or alkaline (pH >11) conditions. Hydrolysis of the nitroethyl group is a major degradation pathway .

- Storage Recommendations : Store under inert atmosphere (e.g., nitrogen) at room temperature to prevent oxidation or moisture absorption .

How does the nitroethyl group influence regioselectivity in cycloaddition reactions?

Advanced Research Question

The nitroethyl moiety acts as an electron-withdrawing group, directing electrophilic attacks to the para position of the benzene ring. In Diels-Alder reactions, it enhances dienophile reactivity, favoring endo selectivity. Computational studies (e.g., DFT calculations) can model transition states to predict regiochemical outcomes .

What computational methods are suitable for predicting the electronic effects of this compound?

Advanced Research Question

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, highlighting electron-deficient regions at the nitroethyl group.

- Hammett Constants : The σpara value of the nitroethyl group can be derived to quantify its electron-withdrawing strength, aiding in reaction mechanism predictions .

What role does this compound play in medicinal chemistry scaffold design?

Advanced Research Question

- Pharmacophore Development : The nitroethyl group serves as a hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., kinase active sites).

- Prodrug Potential : Nitro groups can be reduced in vivo to amine derivatives, enabling targeted drug release. In vitro assays (e.g., cytotoxicity studies) should validate these hypotheses .

What safety protocols are recommended for handling this compound?

Basic Research Question

- GHS Hazards : Classified under H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How should researchers address discrepancies in reported melting points or spectral data?

Advanced Research Question

- Data Validation : Cross-reference multiple sources (e.g., PubChem, CAS) and replicate experiments. For example, the melting point conflict (100°C vs. 99–100°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can resolve such issues .

- Collaborative Studies : Share raw spectral data (e.g., NMR FIDs) via open-access platforms for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.